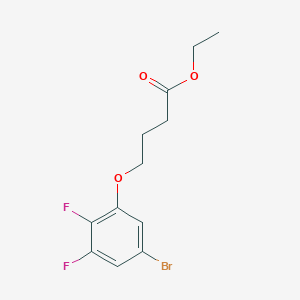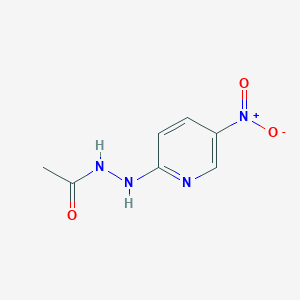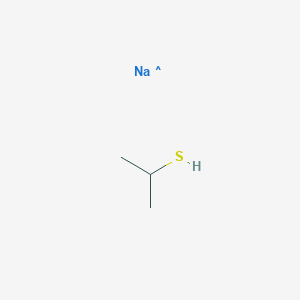
2-Propanethiol, sodium salt (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanethiol, sodium salt (8CI,9CI), also known as sodium 2-propanethiolate, is an organosulfur compound with the molecular formula (CH₃)₂CHSNa. It is a sodium salt derivative of 2-propanethiol, commonly referred to as isopropyl mercaptan. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propanethiol, sodium salt (8CI,9CI) can be synthesized through the reaction of 2-propanethiol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where 2-propanethiol is deprotonated by sodium hydroxide to form the sodium salt:
(CH3)2CHSH+NaOH→(CH3)2CHSNa+H2O
Industrial Production Methods: In industrial settings, the production of 2-propanethiol, sodium salt often involves the use of sodium metal or sodium hydride as the base. The reaction is carried out under controlled conditions to ensure the complete conversion of 2-propanethiol to its sodium salt form .
Types of Reactions:
-
Oxidation: 2-Propanethiol, sodium salt (8CI,9CI) can undergo oxidation reactions to form disulfides. For example, it can react with oxidizing agents like hydrogen peroxide to form 2,2’-dithiobis(propane):
2(CH3)2CHSNa+H2O2→(CH3)2CHS−SCH(CH3)2+2NaOH
-
Substitution: As a strong nucleophile, 2-propanethiol, sodium salt can participate in nucleophilic substitution reactions. It can react with alkyl halides to form thioethers:
(CH3)2CHSNa+R−X→(CH3)2CHSR+NaX
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Alkyl Halides: Methyl iodide, ethyl bromide.
Major Products Formed:
Disulfides: 2,2’-dithiobis(propane).
Thioethers: Various alkyl thioethers depending on the alkyl halide used
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 2-propanethiol, sodium salt is through its strong nucleophilic properties. The sulfur atom in the compound readily donates electrons, allowing it to participate in nucleophilic substitution and addition reactions. This reactivity is crucial in the formation of thioethers and disulfides, which are important in various chemical and biological processes .
Comparison with Similar Compounds
Sodium ethanethiolate: (CH₃CH₂SNa)
Sodium methanethiolate: (CH₃SNa)
Sodium 2-methyl-2-propanethiolate: ((CH₃)₃CSNa)
Comparison:
Reactivity: 2-Propanethiol, sodium salt (8CI,9CI) is more sterically hindered compared to sodium methanethiolate and sodium ethanethiolate, which can affect its reactivity in certain reactions.
Properties
Molecular Formula |
C3H8NaS |
|---|---|
Molecular Weight |
99.15 g/mol |
InChI |
InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
FUBTVLXYLYGSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloro-6-fluorophenyl)-7-fluoro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8749398.png)
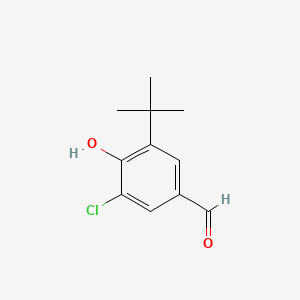
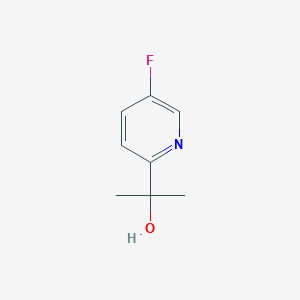

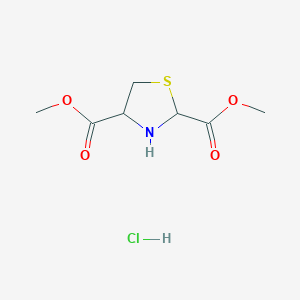

![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)
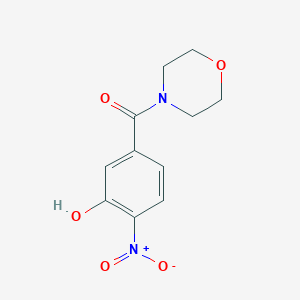
![Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B8749432.png)
